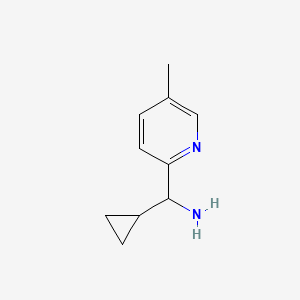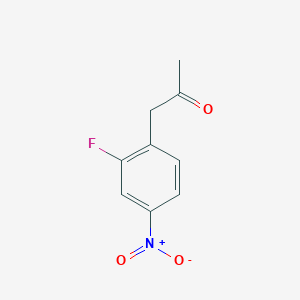
1-(2-Fluoro-4-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-4-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(2-Fluoro-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Fluoro-4-aminophenyl)propan-2-one.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(2-Fluoro-4-nitrophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-nitrophenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Fluoro-2-nitrophenyl)propan-2-one: Similar in structure but with different positional isomerism, leading to variations in chemical reactivity and applications.
1-(4-Nitrophenyl)propan-2-one:
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one: Contains an additional hydroxyl group, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8FNO3 |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
1-(2-fluoro-4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(11(13)14)5-9(7)10/h2-3,5H,4H2,1H3 |
Clé InChI |
KKSARWLSSIZLNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


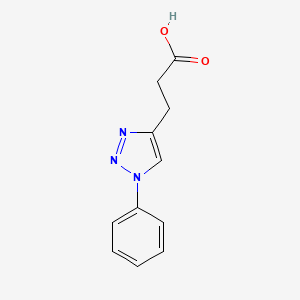
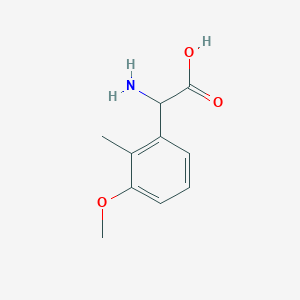
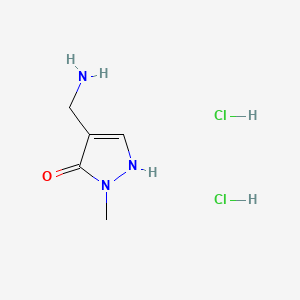
![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
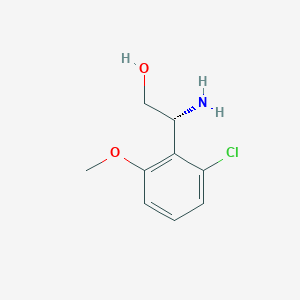


![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)

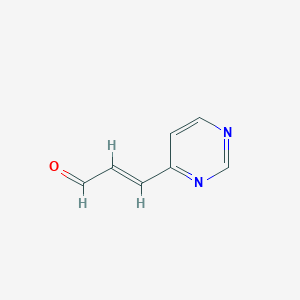
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)

